{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is a chemical compound that belongs to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound is characterized by its unique bicyclic structure, which consists of a pyrrole ring fused to a pyridine ring, with a methanamine substituent. The significance of this compound lies in its potential applications in medicinal chemistry, particularly as a fibroblast growth factor receptor inhibitor, which has implications for cancer therapy.
The compound can be classified under heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is derived from 1H-pyrrolo[2,3-b]pyridine, which has been extensively studied for its biological properties and is recognized for its role in various therapeutic applications. The structural formula of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine is represented as follows:
The synthesis of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine typically involves several key steps:
The reaction conditions may vary based on the specific reagents and solvents used. For instance, reactions may be carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate cyclization and methylation.
The molecular structure of {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine features a fused bicyclic system with distinct nitrogen functionalities. The structural representation can be visualized through various chemical drawing software or databases.
Nc1cnc2[nH]ccc2c1CThis notation indicates the connectivity and arrangement of atoms within the molecule.
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine can participate in various chemical reactions typical for amines and heterocycles:
The reactivity often depends on the electronic properties imparted by the nitrogen atoms in the heterocyclic system, influencing both nucleophilicity and electrophilicity.
The mechanism of action for {3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine primarily involves its interaction with fibroblast growth factor receptors (FGFRs). By inhibiting these receptors, the compound can disrupt signaling pathways that contribute to tumor proliferation and survival.
Research indicates that certain derivatives exhibit potent inhibitory activity against FGFRs with IC₅₀ values ranging from nanomolar concentrations. For example, one derivative showed IC₅₀ values of 7 nM for FGFR1, indicating strong potential for therapeutic applications in oncology.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are essential for characterizing these properties.
{3-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine has significant potential applications in scientific research:
Pyrrolo[2,3-b]pyridine (7-azaindole) represents a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure that combines pyrrole and pyridine rings. This framework serves as a bioisostere for purine nucleobases, enabling targeted interactions with biological macromolecules involved in oncogenic pathways. Early work focused on unsubstituted derivatives, but strategic functionalization at the 3-, 5-, and 7-positions has yielded compounds with enhanced target affinity and pharmacokinetic properties [6] [7]. The scaffold’s versatility is evidenced by its incorporation into kinase inhibitors, epigenetic modulators, and antimetastatic agents, with synthetic methodologies evolving to enable regioselective C-H functionalization and cross-coupling reactions [8].
A significant milestone was the discovery that pyrrolo[2,3-b]pyridine derivatives disrupt the perinucleolar compartment (PNC), a subnuclear biomarker of metastatic competence. High-throughput screening (HTS) of >140,000 compounds identified pyrrolopyrimidine-based leads (e.g., CID 5152963) that reduced PNC prevalence in PC3M cancer cells at submicromolar concentrations (AC₅₀ = 0.83 μM) without cytotoxic effects [4]. This phenotypic approach circumvented target-centric limitations and enabled the development of metarrestin, a clinical-stage antimetastatic agent derived from pyrrolo[2,3-b]pyridine optimization [4] [6].
Table 1: Molecular Evolution of Pyrrolo[2,3-b]pyridine Derivatives
| Year | Milestone Compound | Key Structural Features | Significance |
|---|---|---|---|
| Pre-2010 | Unsubstituted 7-azaindole | Minimal functionalization | Established core scaffold as purine mimic [7] |
| 2015 | CID 5152963 | 3-Pyridyl substitution at C5 | HTS hit for PNC disruption (AC₅₀ = 0.83 μM) [4] |
| 2018 | Metarrestin (NCATS-SM0590) | 3-(Pyrimidin-4-yl), diazaspiro[5.5]undecane | First-in-class antimetastatic clinical candidate [4] |
| 2022 | 3,5-Disubstituted-7-azaindoles | 3-Cyanophenyl, 5-(1-methyl-4-pyrazolyl) | Optimized for trypanosomal growth inhibition [10] |
{3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine (CAS 1638760-86-7) exemplifies a strategically functionalized derivative with emerging significance in oncology. Its molecular structure features a primary aminomethyl group at C5 and a methyl substituent at C3, yielding the formula C₉H₁₁N₃ (MW = 161.21 g/mol) [3] [5]. The electron-donating methyl group enhances metabolic stability by reducing oxidation at C3, while the aminomethyl moiety serves as a vector for:
This compound acts as a versatile intermediate in synthesizing advanced anticancer agents. Patent literature discloses its incorporation into diazaspiro[5.5]undecane derivatives that inhibit serine/threonine-protein kinase MRCKα, a regulator of tumor cell invasion [2] [6]. Structure-activity relationship (SAR) studies demonstrate that:
Table 2: Structural Analogs of {3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine and Their Applications
| Compound | CAS Number | Substituents | Therapeutic Role |
|---|---|---|---|
| {3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanol | 1630906-52-3 | C5-CH₂OH (hydroxymethyl) | Synthetic intermediate for methanamine [1] |
| {1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl}methanamine | 1370514-97-8 | N1-CH₃, C5-CH₂NH₂ | Kinase inhibitor precursor [5] |
| 5-(Aminomethyl)-3-methyl-1H-pyrrolo[2,3-b]pyridine | 1638760-86-7 | C3-CH₃, C5-CH₂NH₂ (unsubstituted N1) | MRCKα inhibitor building block [3] [6] |
| 5-(Aminomethyl)-1H-pyrrolo[2,3-b]pyridine | – | C5-CH₂NH₂ (no C3 methyl) | Metastasis inhibitor intermediate [4] |
Mechanistically, derivatives of this chemotype disrupt cancer progression by:
Ongoing optimization focuses on balancing lipophilicity (cLogP = 1.36–1.89) and polar surface area (TPSA = 48.9–62.3 Ų) to enhance blood-brain barrier penetration for glioblastoma applications [6] [10]. The compound’s synthetic accessibility – typically achieved via Buchwald-Hartwig amination or reductive amination of aldehyde precursors – positions it as a key building block in next-generation antineoplastic agents [3] [5].
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1